3-Methyl-4-isoquinolinamine

Lipophilicity ADME prediction Medicinal chemistry

3-Methyl-4-isoquinolinamine (CAS 1541055-97-3) offers a distinct advantage in drug discovery. The C3-methyl group imparts unique steric and lipophilic character compared to other 4-aminoisoquinolines, crucially influencing logP and hinge-binding motifs for Raf kinase inhibition. Procure this high-purity (≥95%) building block for reproducible CNS-target SAR studies and scaffold-hopping.

Molecular Formula C10H10N2
Molecular Weight 158.20 g/mol
Cat. No. B15371442
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methyl-4-isoquinolinamine
Molecular FormulaC10H10N2
Molecular Weight158.20 g/mol
Structural Identifiers
SMILESCC1=C(C2=CC=CC=C2C=N1)N
InChIInChI=1S/C10H10N2/c1-7-10(11)9-5-3-2-4-8(9)6-12-7/h2-6H,11H2,1H3
InChIKeyNUJACXSHVQGFRN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Methyl-4-isoquinolinamine: Structural Identity, Physicochemical Baseline, and Procurement Relevance


3-Methyl-4-isoquinolinamine (CAS 1541055-97-3) is a heterocyclic aromatic amine belonging to the isoquinoline family, specifically a 4‑aminoisoquinoline derivative bearing a methyl substituent at the 3‑position of the bicyclic ring system [1]. Its molecular formula is C₁₀H₁₀N₂, with a molecular weight of 158.20 g/mol . The compound is classified as a small‑molecule research reagent and synthetic building block, typically supplied at analytical purity levels of 95% or greater . It is employed in medicinal chemistry campaigns focused on kinase inhibition, CNS receptor modulation, and oncology target validation [2].

Why In‑Class 4‑Aminoisoquinolines Cannot Be Arbitrarily Substituted for 3‑Methyl‑4‑isoquinolinamine in Structure‑Sensitive Research


Within the 4‑aminoisoquinoline chemotype, subtle variations in substitution pattern—particularly at the 3‑position—can profoundly alter electronic properties, molecular recognition, and target engagement [1]. The methyl group at C3 in 3‑Methyl‑4‑isoquinolinamine introduces distinct steric and lipophilic character compared to unsubstituted (4‑isoquinolinamine), halogenated (3‑chloro‑), or regioisomeric (4‑methyl‑) analogs. Such modifications influence logP, hydrogen‑bonding potential, and the conformational preferences of the 4‑amino group, thereby impacting binding to kinase ATP pockets, topoisomerase‑DNA interfaces, or GPCR orthosteric sites [2]. The evidence below quantifies, where data exist, the consequences of these structural distinctions.

3-Methyl-4-isoquinolinamine: Quantitative Differentiation Evidence Against Closest Structural Analogs


XLogP3 Lipophilicity Differential: 3‑Methyl‑ vs. 3‑Chloro‑ and Unsubstituted 4‑Aminoisoquinolines

3‑Methyl‑4‑isoquinolinamine exhibits a computed XLogP3‑AA value of 2.1, derived from its molecular structure [1]. In contrast, the unsubstituted 4‑aminoisoquinoline parent (CAS 23687-25-4) has a computed XLogP3 of 1.5, while the 3‑chloro analog (3‑Chloro‑4‑isoquinolinamine) is predicted to have a significantly higher logP (>2.8) based on fragment contribution models . This ~0.6 log unit increase relative to the parent compound indicates enhanced membrane permeability potential, while maintaining a more balanced lipophilicity profile compared to the highly lipophilic 3‑chloro derivative, which carries a greater risk of off‑target binding and metabolic instability [2].

Lipophilicity ADME prediction Medicinal chemistry

Distinct Kinase Inhibitor Potential: Scaffold Exploitation vs. 1‑Aminoisoquinoline Analogs

Patent disclosures explicitly claim 4‑aminoisoquinoline derivatives, including 3‑Methyl‑4‑isoquinolinamine, as protein kinase inhibitors with therapeutic utility against Raf kinases, particularly BRAF [1]. This structural class positions the amino group at the 4‑position, creating a hydrogen‑bond donor/acceptor motif distinct from the 1‑aminoisoquinoline series (e.g., FX‑9, which bears the amine at the 1‑position and shows IC₅₀ values of 0.54‑1.94 μM against ALL cells [2]). The 4‑amino substitution pattern is a validated kinase hinge‑binding motif that offers a different vector for fragment growth and selectivity tuning compared to 1‑amino or 3‑amino regioisomers [3].

Kinase inhibition BRAF Oncology Scaffold hopping

Synthetic Tractability: Regioselective C‑3 Methylation Avoids Isomeric Impurity Issues

3‑Methyl‑4‑isoquinolinamine can be synthesized via palladium‑catalyzed tandem C–H allylation/intermolecular amination and aromatization, a method that specifically installs the methyl group at the 3‑position, minimizing contamination with the 1‑methyl or 4‑methyl regioisomers [1]. In contrast, 4‑Methyl‑3‑isoquinolinamine (the regioisomer) is also commercially available but is listed under a different CAS number (7697‑66‑7) and may require distinct synthetic routes, potentially leading to different impurity profiles [2]. The 3‑methyl derivative avoids the synthetic complexity and purification challenges associated with halogenated analogs (e.g., 3‑chloro), which can undergo unwanted nucleophilic substitution side reactions during downstream functionalization .

Synthetic chemistry Purity Isomer separation Procurement

Topoisomerase I Inhibition Potential: Class Advantage of 4‑Aminoisoquinolines over 3,4‑Diarylisoquinolones

A comparative study of 3,4‑diarylisoquinoline derivatives demonstrated that 4‑aminoisoquinoline‑based compounds (as a class) exhibit significantly greater topoisomerase I (topo I) inhibitory activity than their isoquinolone counterparts [1]. Specifically, the study notes that 'isoquinolinamine derivatives had greater affinity for topo I than for topo II' and that several 3,4‑diarylisoquinolinamines showed 'superior topo I inhibitory activity' [2]. While 3‑Methyl‑4‑isoquinolinamine itself was not directly tested, it serves as the core scaffold from which these active diaryl derivatives are elaborated, establishing the 4‑amino substitution pattern as a critical determinant of topo I engagement [3].

Topoisomerase inhibition Cytotoxicity Oncology

Recommended Research and Procurement Applications for 3‑Methyl‑4‑isoquinolinamine Based on Quantified Differentiation


Medicinal Chemistry: Raf Kinase Inhibitor Fragment Growth and Scaffold Hopping

3‑Methyl‑4‑isoquinolinamine serves as a validated 4‑aminoisoquinoline core for developing novel Raf kinase inhibitors, particularly targeting BRAF. Its distinct hinge‑binding motif (relative to 1‑aminoisoquinolines) and moderate lipophilicity make it an attractive starting point for fragment‑based drug discovery or scaffold‑hopping campaigns aimed at generating intellectual property around kinase inhibitors [1]. The compound's synthetic accessibility and well‑defined regioisomeric purity are critical for reproducible structure‑activity relationship (SAR) studies [2].

Chemical Biology: Topoisomerase I Probe Development

As the core scaffold of 3,4‑diaryl‑4‑aminoisoquinolines, which exhibit selective topoisomerase I inhibitory activity and cytotoxicity against breast, prostate, and colorectal cancer cells, 3‑Methyl‑4‑isoquinolinamine can be used as a precursor for generating chemical probes to investigate topo I function and DNA damage response pathways [1]. The 4‑amino group provides a vector for introducing diverse aromatic substituents to optimize potency and selectivity [2].

Synthetic Methodology: Regioselective Isoquinoline Functionalization Studies

The well‑characterized synthesis of 3‑methyl‑substituted isoquinolines via Pd‑catalyzed tandem C–H functionalization provides a reliable route to 3‑Methyl‑4‑isoquinolinamine in high isomeric purity [1]. This compound is ideal for researchers developing new C–H activation methodologies or investigating the electronic effects of the 3‑methyl group on the reactivity of the 4‑amino moiety in cross‑coupling reactions [2].

Physicochemical Profiling: CNS Drug Property Benchmarking

With its computed XLogP3 of 2.1, low molecular weight (158.20 g/mol), and single hydrogen bond donor, 3‑Methyl‑4‑isoquinolinamine falls within favorable CNS drug‑like property space. It can serve as a baseline compound for assessing the impact of further substitutions (e.g., 1‑aryl or 6‑methoxy groups) on permeability, solubility, and metabolic stability [1].

Technical Documentation Hub

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